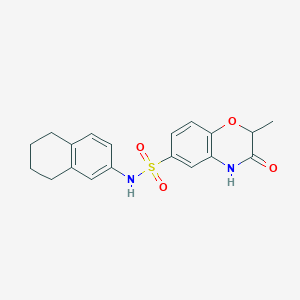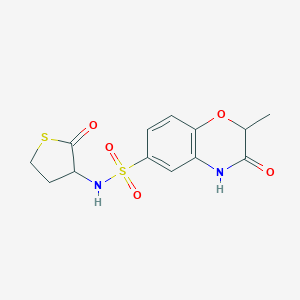
N-(4-bromophenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-fluorobenzenesulfonamide, also known as BFA, is a chemical compound that has been used extensively in scientific research. BFA is a sulfonamide derivative that has a bromo and fluoro substituent on the phenyl ring. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry.
Mécanisme D'action
N-(4-bromophenyl)-3-fluorobenzenesulfonamide works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of membrane traffic between the Golgi complex and the endoplasmic reticulum. N-(4-bromophenyl)-3-fluorobenzenesulfonamide binds to ARF and prevents it from interacting with its downstream effectors, leading to the disruption of Golgi structure and function.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of protein secretion, the activation of stress response pathways, and the induction of apoptosis. N-(4-bromophenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-tumor activity in some cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-3-fluorobenzenesulfonamide in lab experiments include its high potency and specificity for ARF, its ability to disrupt the Golgi complex in a reversible manner, and its ease of use. However, N-(4-bromophenyl)-3-fluorobenzenesulfonamide has some limitations, including its potential toxicity to cells and its non-specific effects on other cellular processes.
Orientations Futures
There are several future directions for research involving N-(4-bromophenyl)-3-fluorobenzenesulfonamide, including the development of more potent and specific ARF inhibitors, the investigation of the role of ARF in other cellular processes, and the use of N-(4-bromophenyl)-3-fluorobenzenesulfonamide in the treatment of cancer. Further research is also needed to understand the mechanism of action of N-(4-bromophenyl)-3-fluorobenzenesulfonamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-fluorobenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and produces N-(4-bromophenyl)-3-fluorobenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been widely used in scientific research as a tool to study the Golgi complex, a cellular organelle that plays a crucial role in protein trafficking and sorting. N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been found to disrupt the structure and function of the Golgi complex, leading to the redistribution of Golgi enzymes to the endoplasmic reticulum. This effect has been used to study the mechanism of protein transport and sorting in cells.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H9BrFNO2S |
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H |
Clé InChI |
YDLCBXSAWLRCDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)



![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)